molecular formula C10H13F3N2O3 B4030577 methyl 3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxylate

methyl 3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxylate

Cat. No.: B4030577
M. Wt: 266.22 g/mol
InChI Key: KCFVGPBYSHTOJY-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxylate is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

Methyl 3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxylate is unique due to the presence of both the trifluoromethyl group and the indazole core. This combination enhances its chemical stability, biological activity, and potential for various applications in research and industry.

Properties

IUPAC Name

methyl 3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O3/c1-18-8(16)15-9(17,10(11,12)13)6-4-2-3-5-7(6)14-15/h6,17H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFVGPBYSHTOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C(C2CCCCC2=N1)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxylate
Reactant of Route 2
methyl 3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxylate
Reactant of Route 4
methyl 3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxylate
Reactant of Route 5
methyl 3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxylate
Reactant of Route 6
methyl 3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxylate

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